3-Isopropyl-4-nitroso-phenol
Description
3-Isopropyl-4-nitroso-phenol is a phenolic compound featuring an isopropyl group at the 3-position and a nitroso (-NO) group at the 4-position of the aromatic ring. Its molecular formula is inferred to be C₉H₁₁NO₂, with a molecular weight of approximately 165 g/mol. The nitroso group introduces unique reactivity, enabling applications in coordination chemistry (e.g., ligand synthesis) and as an intermediate in organic reactions such as electrophilic substitutions or cycloadditions. Its stability may be influenced by the nitroso group’s tendency to dimerize or undergo redox reactions under light or heat .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-nitroso-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(11)3-4-9(8)10-12/h3-6,11H,1-2H3 |
InChI Key |
CBFNVMRJXHRYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-nitroso-phenol can be achieved through several methods. One common approach involves the nitration of 3-isopropylphenol followed by reduction to form the nitroso derivative. The nitration reaction typically requires concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using reagents such as sodium dithionite or zinc in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4-nitroso-phenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: 3-Isopropyl-4-nitrophenol.
Reduction: 3-Isopropyl-4-aminophenol.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 3-Isopropyl-4-nitroso-phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The nitroso group can interact with biological molecules, providing insights into various biochemical pathways .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-nitroso-phenol involves its interaction with molecular targets through its nitroso and phenolic groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of 3-Isopropyl-4-nitroso-phenol with structurally or functionally related compounds is provided below, highlighting differences in substituents, molecular properties, and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
*EWG: Electron-withdrawing group
Key Findings from Comparative Analysis
Functional Group Reactivity: Nitroso vs. Nitro: The nitroso group in this compound enhances electrophilicity and participation in coordination chemistry compared to the electron-withdrawing nitro group in 3-Methyl-4-nitrophenol. However, nitroso derivatives are less stable and may dimerize or oxidize under ambient conditions . Chloro vs. Nitroso: Chlorine in 3-Chloro-4-isopropylphenol acts as a leaving group, enabling nucleophilic substitutions, whereas the nitroso group facilitates electrophilic reactions .
Substituent Position Effects: Positional isomers like 3-Methyl-4-isopropylphenol and 4-Isopropyl-3-methylphenol exhibit identical molecular weights but differ in steric and electronic properties due to substituent arrangement, impacting solubility and industrial applications .
Applications: Nitroso derivatives are niche intermediates in organic synthesis, whereas nitrophenols (e.g., 4-Nitrophenol) are widely used as analytical standards due to their stability . Isopropyl/methyl-substituted phenols (e.g., 4-Isopropyl-3-methylphenol) find roles in disinfectants and fragrances, leveraging their volatility and antimicrobial properties .
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